1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene
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Overview
Description
1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene is a heterocyclic compound that features a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its significant applications in medicinal chemistry and material science. Thiophenes are recognized for their biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene can be synthesized through various methods. One common approach involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base in alcohol or dimethylformamide (DMF) . Another method includes the Gewald synthesis, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-cancer agent.
Medicine: Explored for its anti-inflammatory and anti-psychotic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is associated with the activation of the NRF2 pathway, which leads to the suppression of pro-inflammatory cytokines and mediators . Additionally, its anti-cancer properties are linked to the inhibition of kinases and disruption of microtubule polymerization .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[b]thiophene
- 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene
Uniqueness: 1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene stands out due to its unique methyl substitution, which can influence its reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C9H12S |
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Molecular Weight |
152.26 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydro-2-benzothiophene |
InChI |
InChI=1S/C9H12S/c1-7-9-5-3-2-4-8(9)6-10-7/h6H,2-5H2,1H3 |
InChI Key |
PBNJVVFWGRQCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=CS1 |
Origin of Product |
United States |
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